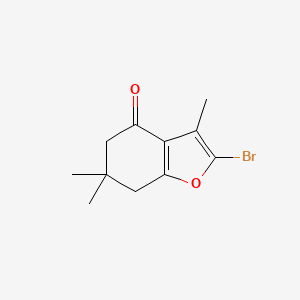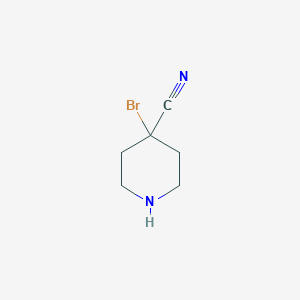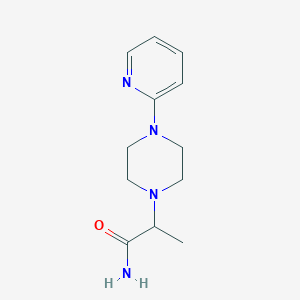
2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is a chemical compound that features a piperazine ring substituted with a pyridine moiety and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide typically involves the reaction of pyridine-2-amine with piperazine under specific conditions. One common method includes the use of protecting groups such as N-Boc (tert-butoxycarbonyl) to facilitate the reaction. The reaction conditions often involve the use of solvents like dichloromethane or dimethyl sulfoxide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The steps include the protection of functional groups, coupling reactions, and deprotection steps. The use of automated synthesis equipment and high-throughput screening can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines[5][5].
Scientific Research Applications
2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction mechanisms that lead to physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)piperazine: Known for its use as a precursor in the synthesis of various pharmaceuticals.
2-(4-(2-Methoxyphenyl)piperazin-1-yl)propanamide: Studied for its potential as an alpha1-adrenergic receptor antagonist.
Uniqueness
2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C12H18N4O/c1-10(12(13)17)15-6-8-16(9-7-15)11-4-2-3-5-14-11/h2-5,10H,6-9H2,1H3,(H2,13,17) |
InChI Key |
CFYUQNDQHUSKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1CCN(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


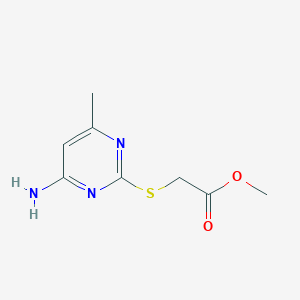
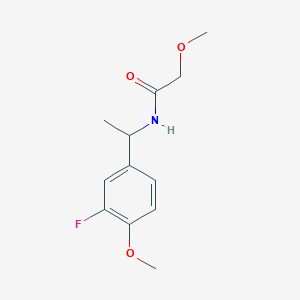
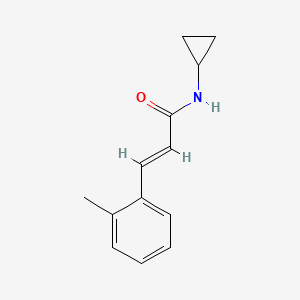


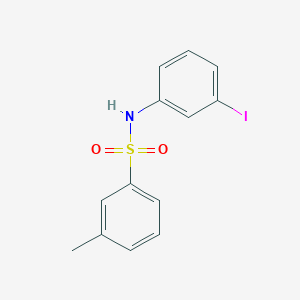

![N-(2-(cyclohex-1-en-1-yl)ethyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14901884.png)
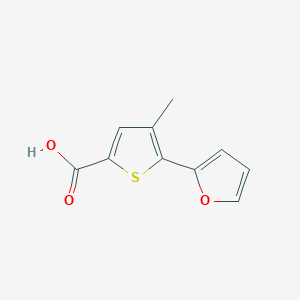
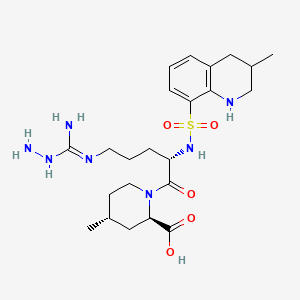
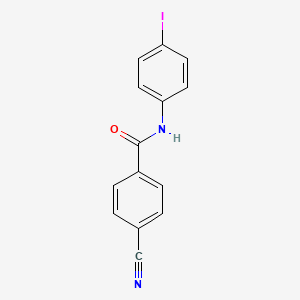
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
